molecular formula C13H20N2O2 B580067 3-(1-(Methylamino)ethyl)phenyl ethyl(methyl)carbamate, (1S)- CAS No. 923035-05-6

3-(1-(Methylamino)ethyl)phenyl ethyl(methyl)carbamate, (1S)-

Cat. No. B580067
M. Wt: 236.315
InChI Key: DKTHTUMLVSBQTJ-JTQLQIEISA-N
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Description

“3-(1-(Methylamino)ethyl)phenyl ethyl(methyl)carbamate, (1S)-” is a chemical compound with the molecular formula C13H20N2O2 . It is also known as Namino-Desmethyl Rivastigmine . This compound is used in scientific research and has various applications such as drug synthesis, organic chemistry studies, and potential therapeutic interventions.


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of 13 Carbon atoms, 20 Hydrogen atoms, 2 Nitrogen atoms, and 2 Oxygen atoms . The InChI code for this compound is 1S/C13H20N2O2/c1-5-15(4)13(16)17-12-8-6-7-11(9-12)10(2)14-3/h6-10,14H,5H2,1-4H3/t10-/m0/s1 . The molecular weight of this compound is 236.31 g/mol .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 236.31 g/mol . It has a topological polar surface area of 41.6 Ų . The compound has a XLogP3-AA value of 1.8, indicating its lipophilicity . It has one hydrogen bond donor and three hydrogen bond acceptors . The compound has five rotatable bonds .

Scientific Research Applications

Synthesis Processes and Investigational Drug Development

  • Synthesis of Tritiated, Deuterated, and Carbon-14 Labeled Compounds : This compound has been used in the synthesis of tritium, deuterium, and carbon-14 labeled versions for investigational drugs aimed at treating Alzheimer's disease. The synthesis involved directed ortho-metallation methodology and classical diastereomeric salt formation (Ciszewska et al., 1997).

  • New Anticancer Agents : Alterations in the carbamate group of ethyl (5-amino-1,2-dihydro-3-phenylpyrido[3,4-b]pyrazin-7-yl)carbamates have been studied for their binding with cellular tubulin and cytotoxic activity against experimental neoplasms in mice (Temple, Rener, & Comber, 1989).

Biological Activity and Pharmacological Studies

  • Antimitotic Agents : Chiral isomers of ethyl [5-amino-1,2-dihydro-3-(4-hydroxyphenyl)-2-methylpyrido[3,4-b]pyrazin-7-yl]carbamate have been synthesized, showing significant biological activity in several systems (Temple & Rener, 1992).

  • Cyclization-Activated Prodrugs : Basic carbamates, including N-methyl-N-[2-(methylamino)ethyl]carbamate, have been evaluated as progenitors for melanocytotoxic phenol, indicating potential use in drug delivery systems (Saari et al., 1990).

  • Synthesis and Antiarrhythmic and Hypotensive Activity : Novel 1,3-disubstituted ureas and phenyl N-substituted carbamates, including this compound, were evaluated for their antiarrhythmic and hypotensive properties (Chalina, Chakarova, & Staneva, 1998).

  • Cytological Effects of Pesticides : This compound has been studied for its mitotic effects, particularly as a component in pesticides like Sevin, indicating its potential impact on cell division processes (Amer, 1965).

properties

IUPAC Name

[3-[(1S)-1-(methylamino)ethyl]phenyl] N-ethyl-N-methylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O2/c1-5-15(4)13(16)17-12-8-6-7-11(9-12)10(2)14-3/h6-10,14H,5H2,1-4H3/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKTHTUMLVSBQTJ-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C)C(=O)OC1=CC=CC(=C1)C(C)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(C)C(=O)OC1=CC=CC(=C1)[C@H](C)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1-(Methylamino)ethyl)phenyl ethyl(methyl)carbamate, (1S)-

CAS RN

923035-05-6
Record name 3-(1-(Methylamino)ethyl)phenyl ethyl(methyl)carbamate, (1S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0923035056
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(1-(METHYLAMINO)ETHYL)PHENYL ETHYL(METHYL)CARBAMATE, (1S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/20Z593WN23
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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